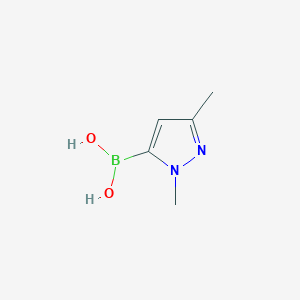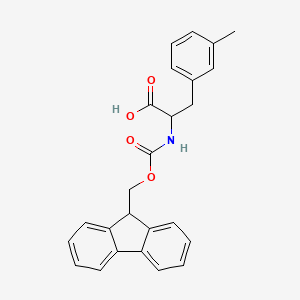
1,3-Dimethylpyrazol-5-boronsäure
Übersicht
Beschreibung
1,3-Dimethylpyrazole-5-boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethylpyrazole-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethylpyrazole-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kupplung
1,3-Dimethylpyrazol-5-boronsäure: wird in der Suzuki-Miyaura-Kupplung verwendet, einer weit verbreiteten, übergangsmetallkatalysierten Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Dieses Verfahren ist aufgrund seiner milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen und der Verwendung von umweltfreundlichen Organobor-Reagenzien wie this compound beliebt.
Arzneimittelforschung: Antileishmanien und Antimalariamittel
Im Bereich der Arzneimittelforschung haben Derivate von Pyrazolverbindungen, einschließlich solcher, die mit this compound verwandt sind, eine potente Antileishmanien- und Antimalariamittelwirkung gezeigt . Diese Verbindungen werden synthetisiert und auf ihre Wirksamkeit gegen Krankheiten wie Leishmaniose und Malaria untersucht.
Biomedizinische Forschung: Krebsstudien
Diese Verbindung hat bedeutende Anwendungen in der biomedizinischen Forschung, insbesondere bei der Synthese neuartiger Arzneimittelmoleküle für die Erforschung von Krankheiten, die mit abnormaler Zellproliferation einhergehen, wie z. B. Krebs .
Materialwissenschaften: Photochrome fluoreszierende Moleküle
In den Materialwissenschaften werden Derivate von this compound verwendet, um Naphthalimid-basierte photoaustauschbare photochrome fluoreszierende Moleküle herzustellen . Diese Moleküle haben potenzielle Anwendungen bei der Herstellung fortschrittlicher Materialien mit lichtempfindlichen Eigenschaften.
Medizinische Chemie: Boron-basierte Arzneimittelkandidaten
Der Boronsäureanteil von this compound ist in der medizinischen Chemie von besonderem Interesse. Boron-basierte Verbindungen wurden auf ihre amphiphile Eigenschaften untersucht, die die Wechselwirkung mit Protein-Zielen erleichtern, was zur Entdeckung von Medikamenten wie Velcade geführt hat .
Umweltanwendungen: Grüne Chemie
Die Verwendung von this compound in Reaktionen wie der Suzuki-Miyaura-Kupplung entspricht den Prinzipien der grünen Chemie . Seine Stabilität, einfache Herstellung und geringe Toxizität tragen zu seinen Umweltanwendungen bei und fördern nachhaltige chemische Praktiken.
Wirkmechanismus
Target of Action
1,3-Dimethylpyrazole-5-boronic acid, also known as (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the Suzuki-Miyaura reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki-Miyaura reaction, which results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound, such as 1,3-Dimethylpyrazole-5-boronic acid, with an organic halide or triflate in the presence of a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature , which could influence its handling and storage.
Result of Action
The result of the action of 1,3-Dimethylpyrazole-5-boronic acid in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The efficacy and stability of 1,3-Dimethylpyrazole-5-boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in an aqueous solution and can be influenced by the pH of the solution . Additionally, the reaction is often performed under an inert atmosphere to prevent oxidation . The compound itself is classified as a combustible solid, and it should be handled and stored appropriately to ensure safety .
Biochemische Analyse
Biochemical Properties
1,3-Dimethylpyrazole-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, facilitating its interaction with various biomolecules.
Cellular Effects
1,3-Dimethylpyrazole-5-boronic acid has been observed to influence cellular processes in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. For example, its ability to form covalent bonds with biomolecules can impact enzyme activity and protein function, thereby influencing cellular processes .
Molecular Mechanism
The molecular mechanism of 1,3-Dimethylpyrazole-5-boronic acid involves its ability to bind to biomolecules through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethylpyrazole-5-boronic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the slow release rate of the active boronic acid allows it to remain at low concentrations, which can be beneficial for certain biochemical reactions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 1,3-Dimethylpyrazole-5-boronic acid can vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
1,3-Dimethylpyrazole-5-boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form covalent bonds with biomolecules allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes can lead to changes in the activity of metabolic pathways, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,3-Dimethylpyrazole-5-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The boronic acid group plays a crucial role in these interactions, facilitating the compound’s transport and distribution within the cell .
Subcellular Localization
The subcellular localization of 1,3-Dimethylpyrazole-5-boronic acid is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The boronic acid group is essential for these interactions, enabling the compound to localize to specific subcellular regions .
Eigenschaften
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWPADCPXAWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460064 | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-68-2 | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)




![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)


![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)




![2-[(2-Bromobenzyl)thio]acetohydrazide](/img/structure/B1365751.png)
